molecular formula C12H12F3N3OS B5645208 1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one

1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B5645208
M. Wt: 303.31 g/mol
InChI Key: KMHYJBVJRZEMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of thiadiazole derivatives, including compounds like “1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one,” focuses on understanding their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential applications in various fields due to their unique chemical structures and properties.

Synthesis Analysis

Thiadiazoles are synthesized through several methods, often involving cyclization reactions of thiosemicarbazides or thioamides. For example, the synthesis of 1,3,4-thiadiazole derivatives can be achieved using manganese(II) catalyzed reactions, leading to compounds with intricate molecular architectures stabilized by intramolecular and intermolecular hydrogen bonds (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. The presence of intramolecular hydrogen bonding significantly influences the conformational properties of these molecules, as demonstrated by Laurella and Erben (2016), who analyzed the structure and vibrational studies of thiadiazol-pyrrolidin-2-ol derivatives (Laurella & Erben, 2016).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, including cyclization, nucleophilic substitution, and condensation, leading to a wide range of heterocyclic compounds. These reactions are often influenced by the presence of metal ions, as shown in studies involving the synthesis of complexes with nickel(II), zinc(II), and cadmium(II) ions, which indicate the versatility of thiadiazoles in forming complex structures (Majumder et al., 1990).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystal structures, are crucial for their potential applications. These properties are determined through methods like X-ray crystallography, revealing the molecular geometry and the impact of substituents on the compound's stability and reactivity.

Chemical Properties Analysis

Thiadiazole compounds exhibit a range of chemical properties, including antimicrobial activities, influenced by their structural features. For instance, some thiadiazole derivatives have shown promising antimicrobial activity against various strains, highlighting their potential as bioactive molecules (Nural et al., 2018).

properties

IUPAC Name

1-[(4-propan-2-ylthiadiazol-5-yl)methyl]-3-(trifluoromethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3OS/c1-7(2)10-9(20-17-16-10)6-18-5-3-4-8(11(18)19)12(13,14)15/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHYJBVJRZEMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CN2C=CC=C(C2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.